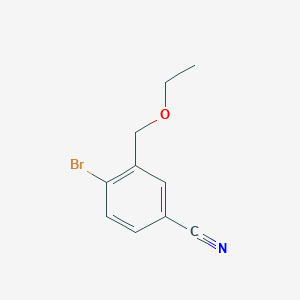

4-Bromo-3-(ethoxymethyl)benzonitrile

Description

The pursuit of novel and complex molecular architectures is a central theme in modern organic chemistry. Among the vast array of chemical scaffolds available to synthetic chemists, substituted benzonitriles represent a particularly versatile and valuable class of compounds. Their unique combination of a stable aromatic ring and reactive functional groups makes them powerful building blocks in the synthesis of a wide range of organic molecules, from pharmaceuticals to advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(ethoxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-5H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJSKTBQQQSECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Ethoxymethyl Benzonitrile

Precursor Synthesis and Halogenation Strategies

The initial steps in the synthesis focus on constructing the key 4-bromo-benzonitrile framework. This can be achieved through direct bromination of a suitable benzonitrile (B105546) precursor or by building the molecule from a pre-brominated starting material.

The direct introduction of a bromine atom onto a benzonitrile ring is a common strategy. The nitrile group (-CN) is a meta-directing deactivator, meaning it will direct incoming electrophiles to the position meta to itself. Therefore, to achieve the 4-bromo substitution pattern, the synthesis often starts with a precursor that has an ortho, para-directing group at the 3-position.

For instance, starting with 3-methylbenzonitrile, electrophilic bromination would be expected to yield a mixture of products, with the bromine adding to the positions ortho and para to the methyl group. The desired 4-bromo-3-methylbenzonitrile (B1271910) would be one of the major products. The reaction conditions for such brominations typically involve a bromine source, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), and a Lewis acid catalyst in an inert solvent.

High-temperature, vapor-phase halogenation of benzonitrile can also be employed, which can lead to various degrees of halogenation depending on the reaction temperature and the ratio of halogen to benzonitrile. google.com However, achieving regioselectivity for a specific mono-brominated product like 4-bromobenzonitrile (B114466) via this method can be challenging without a directing group.

Once a precursor like 4-bromo-3-methylbenzonitrile is obtained, the methyl group needs to be functionalized to allow for the introduction of the ethoxymethyl moiety. A common and effective method for this is free-radical bromination of the benzylic position. This reaction selectively brominates the methyl group without affecting the aromatic ring.

A well-established method for this transformation is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride (CCl₄) rsc.org. This converts the methyl group into a bromomethyl (-CH₂Br) group, yielding 4-bromo-3-(bromomethyl)benzonitrile. This bromomethyl intermediate is a versatile precursor for nucleophilic substitution reactions.

| Reaction | Reagents | Conditions | Product | Yield |

| Benzylic Bromination of 4-methylbenzonitrile rsc.org | N-bromosuccinimide (NBS), AIBN | Dry CCl₄, Reflux, 8h | 4-(bromomethyl)benzonitrile | 90% |

This table presents data for a related transformation and is illustrative of the general methodology.

Ethers Synthesis and Introduction of the Ethoxymethyl Moiety

With the activated bromomethyl group in place, the next stage is the formation of the ether linkage to introduce the ethoxymethyl group.

The introduction of the ethoxy group is typically achieved through a Williamson ether synthesis. This involves the reaction of an alkoxide with a suitable alkyl halide. In this case, sodium ethoxide (NaOEt) is used as the nucleophile to displace the bromide from the 4-bromo-3-(bromomethyl)benzonitrile intermediate.

The reaction proceeds via an Sₙ2 mechanism, where the ethoxide ion attacks the electrophilic carbon of the bromomethyl group, leading to the formation of the ether bond and the displacement of the bromide ion. The use of a polar aprotic solvent like Dimethylformamide (DMF) can facilitate this reaction.

A similar reaction has been documented for the synthesis of Ethyl 4-bromo-3-(ethoxymethyl)benzoate from ethyl 4-bromo-3-(bromomethyl)benzoate, where sodium ethoxide in ethanol and DMF was used to achieve the etherification in high yield chemicalbook.com.

The efficiency of the ether synthesis is dependent on several factors that can be optimized to maximize the yield and purity of the product.

Base and Nucleophile: Sodium ethoxide is a common choice, generated in situ from sodium metal and ethanol or used as a commercially available solution. The concentration of the ethoxide is crucial; an excess is often used to drive the reaction to completion.

Solvent: A mixture of a polar protic solvent like ethanol and a polar aprotic solvent like DMF is often effective. Ethanol can serve as the source for the ethoxide, while DMF helps to dissolve the reactants and facilitate the Sₙ2 reaction chemicalbook.com.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion chemicalbook.com.

Reaction Time: The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine its completion, which can take several hours chemicalbook.com.

| Parameter | Condition | Rationale |

| Nucleophile | Sodium ethoxide (21% solution in ethanol) chemicalbook.com | Strong nucleophile for Sₙ2 displacement. |

| Solvent | Ethanol/DMF mixture chemicalbook.com | Solubilizes reactants and facilitates the reaction. |

| Temperature | 0 °C to room temperature chemicalbook.com | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 16 hours chemicalbook.com | Ensures reaction goes to completion. |

This table is based on the synthesis of a structurally similar compound, Ethyl 4-bromo-3-(ethoxymethyl)benzoate, and illustrates typical optimization parameters.

Functional Group Interconversions Leading to 4-Bromo-3-(ethoxymethyl)benzonitrile

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another fiveable.meic.ac.uk. This strategy can provide alternative routes to this compound, potentially starting from more readily available precursors.

One possible FGI approach would be to introduce the nitrile group at a later stage of the synthesis. For example, the synthesis could start from 4-bromo-3-(ethoxymethyl)benzaldehyde. The aldehyde can be converted to the corresponding oxime by reaction with hydroxylamine hydrochloride. Subsequent dehydration of the oxime, using a dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), would yield the desired nitrile vanderbilt.edu. This method is effective for converting aldehydes to nitriles prepchem.com.

Another route could involve starting with 4-bromo-3-(hydroxymethyl)benzonitrile bldpharm.com. This intermediate already contains the correct bromine and nitrile functionalities. The synthesis would then only require the etherification of the hydroxyl group. This could be achieved under standard Williamson ether synthesis conditions, but would require the deprotonation of the less reactive hydroxyl group with a stronger base (e.g., sodium hydride) before reaction with an ethylating agent like ethyl iodide or ethyl bromide.

Nitrile Group Formation Pathways

The formation of the nitrile group is a critical step in the synthesis of this compound. Several established methods in organic chemistry can be employed for the conversion of other functional groups into a nitrile. Given the available starting materials and precursors, the most relevant pathways often involve the transformation of an aldehyde or a carboxylic acid derivative.

One common and effective method for nitrile synthesis is the dehydration of an aldoxime. This process typically involves two steps: the condensation of an aldehyde with hydroxylamine to form an aldoxime, followed by dehydration using various reagents.

A plausible synthetic route to this compound can be envisioned starting from a suitable aldehyde precursor. The reaction proceeds as follows:

Oxidation of the corresponding alcohol : If starting from 4-bromo-3-(ethoxymethyl)benzyl alcohol, a mild oxidation would yield the necessary aldehyde, 4-bromo-3-(ethoxymethyl)benzaldehyde.

Formation of the aldoxime : The aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base to form 4-bromo-3-(ethoxymethyl)benzaldoxime.

Dehydration to the nitrile : The final step involves the dehydration of the aldoxime. A variety of reagents can be used for this transformation, including acetic anhydride, thionyl chloride, or more modern reagents that offer milder reaction conditions. For instance, the use of methoxymethyl bromide (MOM-Br) in the presence of a base like triethylamine (Et3N) in a solvent such as tetrahydrofuran (B95107) (THF) has been reported as an efficient method for the dehydration of aldoximes to nitriles lew.ro.

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-bromo-3-(ethoxymethyl)benzyl alcohol | Mild oxidizing agent (e.g., PCC, DMP) | 4-bromo-3-(ethoxymethyl)benzaldehyde |

| 2 | 4-bromo-3-(ethoxymethyl)benzaldehyde | Hydroxylamine hydrochloride, Base | 4-bromo-3-(ethoxymethyl)benzaldoxime |

| 3 | 4-bromo-3-(ethoxymethyl)benzaldoxime | Dehydrating agent (e.g., MOM-Br, Et3N) | This compound |

Another viable pathway for nitrile formation is through the conversion of a carboxylic acid. This can be achieved by first converting the carboxylic acid to a primary amide, which is then dehydrated to the corresponding nitrile. Starting from 4-bromo-3-(ethoxymethyl)benzoic acid, the synthesis would proceed as follows:

Amide formation : The carboxylic acid is activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

Dehydration of the amide : The resulting primary amide, 4-bromo-3-(ethoxymethyl)benzamide, is then dehydrated using a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride, or cyanuric chloride to yield this compound.

Controlled Reduction Strategies

Controlled reduction is a less direct, yet plausible, strategy for the synthesis of this compound, particularly if the synthesis starts from a precursor bearing a functional group at a higher oxidation state that can be selectively reduced.

A potential, though less common, route could involve the reduction of a nitrile oxide precursor. However, a more practical application of reduction chemistry in a related synthesis would be the reduction of a nitro group to an amine, which could then be converted to a nitrile via a Sandmeyer reaction.

For instance, if a synthesis were to start from 4-bromo-3-(ethoxymethyl)-1-nitrobenzene, the following steps could be envisioned:

Reduction of the nitro group : The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation. This would yield 4-bromo-3-(ethoxymethyl)aniline.

Diazotization : The resulting aniline is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

Sandmeyer reaction : The diazonium salt is subsequently reacted with a cyanide salt, typically copper(I) cyanide (CuCN), to introduce the nitrile group onto the aromatic ring, affording this compound.

This multi-step process is summarized below:

| Step | Starting Material | Key Transformation | Intermediate/Product |

| 1 | 4-bromo-3-(ethoxymethyl)-1-nitrobenzene | Nitro group reduction | 4-bromo-3-(ethoxymethyl)aniline |

| 2 | 4-bromo-3-(ethoxymethyl)aniline | Diazotization | 4-bromo-3-(ethoxymethyl)benzenediazonium salt |

| 3 | 4-bromo-3-(ethoxymethyl)benzenediazonium salt | Sandmeyer reaction with CuCN | This compound |

Strategic Multi-Step Synthesis Pathways for this compound

Convergent Synthesis Approaches

For a molecule of the complexity of this compound, a linear synthesis is generally the most straightforward approach. A convergent synthesis, which involves the separate synthesis of different fragments of the molecule followed by their assembly, is typically more advantageous for larger, more complex structures.

However, a pseudo-convergent approach could be considered where the core brominated benzene (B151609) ring is functionalized in parallel pathways before a final coupling step. Given the structure of the target molecule, where all substituents are directly attached to the benzene ring, a truly convergent synthesis is not practical. The synthesis is inherently linear, building upon a substituted benzene starting material.

A representative linear synthesis pathway starts from a commercially available or readily prepared substituted toluene (B28343), such as 4-bromo-3-methyltoluene. The key steps would involve the functionalization of the methyl group and the introduction of the nitrile functionality. A plausible linear sequence is outlined below:

Benzylic Bromination : 4-Bromo-3-methylbenzonitrile can undergo radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like AIBN to yield 4-bromo-3-(bromomethyl)benzonitrile.

Etherification : The resulting benzylic bromide is then reacted with sodium ethoxide in ethanol to introduce the ethoxymethyl group via a Williamson ether synthesis.

This two-step sequence, starting from a pre-existing nitrile, is highly efficient.

Alternatively, a longer linear synthesis could commence from 4-bromo-3-methylbenzoic acid. This pathway would involve the etherification of the benzylic position followed by the conversion of the carboxylic acid to a nitrile, as detailed in section 2.3.1.

Step Economy and Process Intensification in Synthesis

One strategy to improve step economy is the use of one-pot reactions. For instance, the conversion of an aldehyde to a nitrile via an aldoxime intermediate can sometimes be performed in a single reaction vessel without the isolation of the aldoxime. This reduces purification steps and solvent usage.

Process intensification focuses on making chemical processes smaller, safer, and more energy-efficient. For the synthesis of this compound, this could involve:

Continuous Flow Chemistry : Key reaction steps, such as the benzylic bromination or the etherification, could be adapted to a continuous flow reactor. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purities.

Catalyst Optimization : In pathways involving catalytic steps (e.g., a hypothetical cross-coupling reaction to introduce the ethoxymethyl group), the use of highly active and selective catalysts can significantly improve the process efficiency.

Solvent Minimization and Recycling : The choice of solvents and the implementation of solvent recycling protocols are critical for reducing the environmental impact of the synthesis.

By applying the principles of step economy and process intensification, the synthesis of this compound can be optimized to be more efficient and environmentally friendly.

Reactivity and Transformations of 4 Bromo 3 Ethoxymethyl Benzonitrile

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional handle, enabling a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in 4-Bromo-3-(ethoxymethyl)benzonitrile is substituted with three groups that influence the regioselectivity and rate of further electrophilic substitution. The directing effects of these substituents are summarized below:

Bromo (-Br) group: A weakly deactivating ortho-, para-director due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. youtube.com

Cyano (-CN) group: A strongly deactivating meta-director because of its powerful electron-withdrawing inductive and resonance effects. researchgate.netvaia.com

The combined influence of these groups makes the aromatic ring significantly deactivated towards electrophilic attack. The strong deactivating and meta-directing nature of the cyano group, coupled with the deactivating effect of the bromine, generally overrides the weak activating effect of the ethoxymethyl group. Therefore, further electrophilic substitution is challenging and, if forced, would likely occur at the position meta to the cyano group and ortho to the bromine (C-5). vaia.com

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are unreactive towards nucleophiles. khanacademy.org However, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently electron-deficient, particularly with strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). byjus.commasterorganicchemistry.comlibretexts.org In this compound, the powerful electron-withdrawing cyano group is para to the bromine. This positioning is ideal for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, thereby activating the bromine for displacement by a nucleophile. masterorganicchemistry.comlibretexts.org

Preparation for Cross-Coupling Reactions

The carbon-bromine bond is a versatile anchor for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. This is one of the most important applications of this functional group in synthetic chemistry.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. This is a powerful method for forming biaryl structures. For instance, coupling 4-bromobenzonitrile (B114466) derivatives with phenylboronic acid has been shown to proceed efficiently. researchgate.net

Other Cross-Coupling Reactions: The bromine substituent can also participate in a range of other important coupling reactions, significantly expanding its synthetic utility.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Bond |

| Heck Coupling | Alkenes | Pd catalyst, base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, base | C(sp²)-C(sp) |

| Stille Coupling | Organostannanes | Pd catalyst | C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, base | C(sp²)-N |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | C(sp²)-CN |

These reactions provide reliable pathways to introduce a wide array of functional groups and structural motifs at the C-4 position of the benzene ring. For example, studies on the coupling of 4-bromobenzonitrile with iodobenzene (B50100) demonstrate the feasibility of forming unsymmetrical biaryls using a Pd(OAc)₂ catalyst. researchgate.net

Transformations of the Ethoxymethyl Ether

The ethoxymethyl group serves as a protecting group for the benzylic hydroxyl functionality. Its strategic removal and the subsequent derivatization of the resulting alcohol are common synthetic steps.

Cleavage and Deprotection Strategies

Acidic Cleavage: Ethers can be cleaved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). organic-chemistry.org Lewis acids are also effective reagents for the cleavage of benzylic ethers. For instance, boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is known to cleave benzyl (B1604629) ethers selectively under mild conditions, tolerating a wide range of other functional groups. organic-chemistry.org

Oxidative Cleavage: While simple benzyl ethers are relatively robust, oxidative methods can be employed for their cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers, and this process can sometimes be facilitated by photoirradiation. organic-chemistry.orgnih.govresearchgate.net

A summary of potential deprotection methods is presented below:

| Reagent/Condition | Type | Notes |

| HBr, HI | Strong Brønsted Acid | Harsh conditions may affect other functional groups. |

| BCl₃·SMe₂ | Lewis Acid | Mild and selective for benzyl-type ethers. organic-chemistry.org |

| Trimethylsilyl iodide (TMSI) | Lewis Acid | Effective for cleaving ethers under non-aqueous conditions. |

| DDQ / photoirradiation | Oxidative | Offers an alternative to acidic or reductive methods. researchgate.net |

| Catalytic Hydrogenolysis (H₂/Pd-C) | Reductive | Cleaves benzylic ethers but may also reduce the nitrile group. youtube.com |

Derivatization of the Primary Alcohol Precursor

Upon deprotection, the resulting primary benzylic alcohol, 4-bromo-3-(hydroxymethyl)benzonitrile, can be converted into a variety of other functional groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-bromo-3-formylbenzonitrile, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the carboxylic acid, 4-bromo-3-carboxybenzonitrile, can be achieved with stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Esterification and Etherification: The alcohol can react with acyl chlorides or carboxylic acids to form esters, or with alkyl halides under basic conditions (Williamson ether synthesis) to form different ethers. Derivatization with reagents like benzoyl chloride can be used for analytical purposes. acs.org

Conversion to Alkyl Halide: The hydroxyl group can be converted to a more reactive leaving group, such as a bromide or chloride, using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), yielding 4-bromo-3-(bromomethyl)benzonitrile.

Reactivity of the Benzonitrile (B105546) Group

The cyano group is a versatile functional group that can undergo several important transformations, primarily involving nucleophilic addition to the carbon-nitrogen triple bond.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (benzoic acid derivative) under either acidic or basic conditions, typically requiring heat. rsc.orgcommonorganicchemistry.com The reaction proceeds through a benzamide (B126) intermediate. chegg.comyoutube.com Under milder basic conditions, it is sometimes possible to isolate the amide. youtube.com

Acidic Hydrolysis: Refluxing with aqueous acid (e.g., H₂SO₄, HCl) yields the carboxylic acid and an ammonium (B1175870) salt. rsc.org

Basic Hydrolysis: Refluxing with aqueous base (e.g., NaOH) initially forms the carboxylate salt and ammonia; subsequent acidification provides the carboxylic acid. chegg.compearson.com

Reduction: The benzonitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative).

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces nitriles to primary amines. chemistrysteps.comchemguide.co.ukyoutube.com The reaction is typically performed in an ether solvent, followed by an aqueous workup.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) can also effect the reduction to the amine. researchgate.net This method may also lead to the de-bromination of the aromatic ring under certain conditions. chemicalforums.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the electrophilic carbon of the nitrile. The resulting imine intermediate can be hydrolyzed with aqueous acid to yield a ketone. shaalaa.comkrayonnz.commasterorganicchemistry.comdoubtnut.com This provides a valuable method for the synthesis of ketones where the nitrile carbon becomes the carbonyl carbon.

Reduction Reactions to Aldehyde and Amine Functionalities

The nitrile group of this compound can be selectively reduced to either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehyde: The partial reduction of the nitrile to an aldehyde is a valuable transformation, providing access to the corresponding benzaldehyde (B42025) derivative. A common and effective method for this conversion is the use of Diisobutylaluminium hydride (DIBAL-H). This bulky and electrophilic reducing agent can selectively reduce nitriles to imine intermediates at low temperatures, which are then hydrolyzed upon aqueous workup to yield the aldehyde. The reaction is typically carried out in a non-polar solvent like toluene (B28343) or dichloromethane (B109758) at temperatures ranging from -78 °C to 0 °C to prevent over-reduction to the amine. For a related compound, 4-(bromomethyl)benzonitrile, reduction with DIBAL-H has been shown to selectively yield the corresponding aldehyde.

Reduction to Amine: Complete reduction of the nitrile group affords the corresponding benzylamine derivative. This can be achieved through several methods. Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a Raney nickel catalyst, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of 4-chlorobenzonitrile (B146240) has been successfully carried out using iron-based catalysts. Alternatively, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to the primary amine. This reaction is usually performed in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Below is a table summarizing the expected reduction reactions of this compound.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | 1. DIBAL-H, Toluene, -78 °C2. H₂O | 4-Bromo-3-(ethoxymethyl)benzaldehyde | Nitrile to Aldehyde |

| This compound | H₂, Pd/C, Ethanol | (4-Bromo-3-(ethoxymethyl)phenyl)methanamine | Nitrile to Amine |

| This compound | 1. LiAlH₄, THF2. H₂O | (4-Bromo-3-(ethoxymethyl)phenyl)methanamine | Nitrile to Amine |

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. These reactions are fundamental for the construction of more complex molecular architectures.

One of the most common nucleophilic additions to nitriles involves the use of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). The addition of a Grignard reagent to the nitrile group forms an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. This two-step process provides a versatile route to a wide range of ketones. For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis, would be expected to produce 1-(4-bromo-3-(ethoxymethyl)phenyl)ethan-1-one. The reaction conditions typically involve the slow addition of the Grignard reagent to a solution of the nitrile in an anhydrous ethereal solvent, followed by quenching with an aqueous acid solution.

The nitrile group can also undergo hydrolysis to a carboxylic acid under either acidic or basic conditions, although this transformation often requires harsh reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The carbon-bromine bond in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. Due to the presence of the electron-withdrawing nitrile group, this compound is expected to be a good substrate for this reaction, as electron-deficient aryl halides generally exhibit higher reactivity in the oxidative addition step of the catalytic cycle.

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, a base (e.g., sodium carbonate, potassium phosphate), and a solvent system (e.g., toluene/water, dioxane/water). A variety of aryl, heteroaryl, and vinyl boronic acids can be coupled with this compound to generate a diverse library of biaryl and related compounds. For example, the Suzuki coupling of 4-bromobenzonitrile with phenylboronic acid has been well-documented, proceeding efficiently under various catalytic systems.

The general scheme for the Suzuki-Miyaura coupling of this compound is shown below:

Scheme 1: General Suzuki-Miyaura coupling of this compound.

A representative table of potential Suzuki-Miyaura coupling reactions is provided below.

| Aryl Halide | Boronic Acid | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4'-Cyano-2'-(ethoxymethyl)-[1,1'-biphenyl]-4-carbonitrile |

| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₃PO₄ | 4-Bromo-3-(ethoxymethyl)-1-(pyridin-3-yl)benzene |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 4-Bromo-1-(4-methoxyphenyl)-3-(ethoxymethyl)benzonitrile |

Negishi, Stille, and Sonogashira Coupling Potentials

In addition to the Suzuki-Miyaura coupling, this compound is a viable substrate for other important palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. This compound can be coupled with various alkyl, aryl, and vinylzinc reagents in the presence of a palladium or nickel catalyst.

Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. While the toxicity of organotin compounds is a concern, the Stille reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction of 4-bromobenzonitrile with terminal alkynes has been reported, suggesting that this compound would undergo a similar transformation to produce substituted aryl alkynes.

A summary of the potential cross-coupling reactions is presented in the following table.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Expected Product Type |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | Aryl-R |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, CuI | Aryl-R |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-C≡C-R |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Ethoxymethyl Benzonitrile

Vibrational Spectroscopy

The key functional groups in 4-Bromo-3-(ethoxymethyl)benzonitrile are the nitrile (-C≡N), the ether (-C-O-C-), the aromatic ring, and the C-Br bond. The expected FT-IR absorption bands are summarized in the table below, based on established spectroscopic principles and data from analogous compounds like 4-bromo-3-methylbenzonitrile (B1271910).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile (-C≡N) | Stretching | 2240 - 2220 | Strong |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium to Weak |

| C=C Stretching | 1600 - 1450 | Medium to Strong | |

| C-H Bending (out-of-plane) | 900 - 675 | Strong | |

| Ether (-CH₂-O-CH₂CH₃) | C-O-C Asymmetric Stretching | 1260 - 1000 | Strong |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium to Strong | |

| Bromo (-Br) | C-Br Stretching | 680 - 515 | Medium to Strong |

The nitrile group's stretching vibration is one of the most characteristic peaks in the FT-IR spectrum, appearing as a sharp, strong band in the 2240-2220 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethoxymethyl group will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ range. The strong absorption band for the C-O-C ether linkage is anticipated between 1260 and 1000 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. As with FT-IR, specific experimental Raman data for this compound is not widely published. However, a predictive analysis can be made based on the spectra of similar molecules, such as 4-bromo-3-methylbenzonitrile researchgate.netspectrabase.com.

In the Raman spectrum of this compound, the nitrile stretching vibration is expected to be a prominent feature, typically appearing in the same region as in the IR spectrum (2240-2220 cm⁻¹). The symmetric "breathing" modes of the benzene (B151609) ring are often strong in the Raman spectrum and are expected in the 1000-800 cm⁻¹ region. The C-Br stretching vibration will also be Raman active.

A comparative table of expected Raman shifts for the key functional groups is provided below.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Nitrile (-C≡N) | Stretching | 2240 - 2220 | Strong |

| Aromatic Ring | Ring Breathing | 1000 - 800 | Strong |

| C=C Stretching | 1600 - 1550 | Medium | |

| C-H Stretching | 3100 - 3050 | Medium | |

| Ether (-CH₂-O-CH₂CH₃) | C-O-C Stretching | 1150 - 1050 | Medium to Weak |

| Bromo (-Br) | C-Br Stretching | 680 - 515 | Medium |

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, enabling unambiguous functional group identification and offering insights into its molecular structure.

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation and quantification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would be crucial for quality control and impurity profiling.

A typical reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column would be a good starting point for method development. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol. The addition of a buffer, such as phosphate or acetate (B1210297), might be necessary to control the pH and improve peak shape.

A hypothetical set of starting parameters for an RP-HPLC method for this compound is presented below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method development would involve optimizing these parameters to achieve good resolution between the main peak of this compound and any potential impurities or starting materials. The choice of UV detection wavelength would be based on the UV-Vis spectrum of the compound, ensuring maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. GC-MS would be an excellent tool for identifying any volatile byproducts or residual starting materials from the synthesis of this compound.

For a GC-MS analysis, the compound would be injected into a heated inlet, where it is vaporized and then separated on a capillary column. A common stationary phase for this type of analysis would be a non-polar or medium-polarity column, such as one coated with 5% phenyl polysiloxane. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.

A potential set of GC-MS parameters for the analysis of this compound and related volatile compounds is outlined in the following table.

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| MSD Transfer Line | 280 °C |

The data obtained from GC-MS would be crucial for confirming the identity of the desired product and for identifying and quantifying any volatile impurities, thus providing a comprehensive assessment of the reaction's outcome and the purity of the final product.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Ethoxymethyl Benzonitrile and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For substituted benzonitriles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. This process involves calculating the potential energy surface of the molecule to find the minimum energy conformation.

The geometry optimization of benzonitrile (B105546) analogues, such as 4-Bromo-3-methylbenzonitrile (B1271910), reveals how substituents influence the bond lengths and angles of the benzene (B151609) ring. For instance, the presence of an electron-withdrawing nitrile group (-CN) and a halogen like bromine can cause slight distortions in the planarity and symmetry of the phenyl ring. The bond lengths of C-Br and C≡N are critical parameters determined through these calculations. In a study on a similar compound, 3-bromo-4-methylbenzonitrile (B1282943), the C≡N bond's vibrational frequency was calculated at 2333 cm⁻¹, which aligns well with experimental data.

Table 1: Selected Optimized Geometrical Parameters for a Benzonitrile Analogue (4-Bromo-3-methylbenzonitrile) Data derived from computational studies on analogous compounds.

| Parameter | Bond Length (Å) - Calculated | Parameter | Bond Angle (°) - Calculated |

| C-Br | 1.91 | C-C-Br | 121.5 |

| C-C (ring avg.) | 1.39 | C-C-C (ring avg.) | 120.0 |

| C-CN | 1.45 | C-C-CN | 119.8 |

| C≡N | 1.16 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The HOMO acts as an electron donor, while the LUMO is an electron acceptor. For substituted benzonitriles, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity. In computational studies of benzonitrile derivatives, the HOMO-LUMO gap is calculated to reveal how different substituents modulate the electronic properties and reactivity of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Benzonitrile Analogue Representative data based on studies of similar compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.10 |

| Energy Gap (ΔE) | 6.15 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which provides a more intuitive "natural Lewis structure" representation.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. For 4-Bromo-3-(ethoxymethyl)benzonitrile, the most negative region is expected around the nitrogen atom of the nitrile group (C≡N).

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. Positive regions are typically found around hydrogen atoms.

Green Regions: Represent neutral or zero potential.

In studies of analogous compounds like 4-Bromo-3-methylbenzonitrile, the MEP map confirms that the nitrogen atom is the primary site for electrophilic interactions. The analysis of the MEP surface provides valuable insights into how the molecule will interact with other reagents and biological macromolecules.

Simulated Spectroscopic Data and Vibrational Analysis

Computational methods can simulate spectroscopic data, such as infrared (IR) and Raman spectra, which can be compared with experimental results to confirm the molecular structure and assign vibrational modes.

Theoretical vibrational frequencies are typically calculated using DFT methods, often at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculations yield a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data.

For substituted benzonitriles, the vibrational analysis allows for the unambiguous assignment of key functional group vibrations. The characteristic stretching vibration of the nitrile group (C≡N) is a strong and easily identifiable band, typically appearing in the 2220-2240 cm⁻¹ range in experimental spectra. Theoretical calculations on analogues like 4-bromo-3-methylbenzonitrile and 3-bromo-4-methylbenzonitrile have successfully predicted this and other important vibrational modes, such as C-Br stretching and various benzene ring vibrations.

Table 3: Selected Calculated Vibrational Frequencies for Analogous Bromo-benzonitrile Compounds Data compiled from theoretical studies on 4-Bromo-3-methylbenzonitrile and 3-Bromo-4-methylbenzonitrile.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| C≡N Stretch | ~2331 - 2333 | 2217 - 2338 |

| C-C Ring Stretch | ~1541 - 1636 | 1400 - 1650 |

| C-H Ring Stretch | >3000 | >3000 |

| C-Br Stretch | ~254 - 956 | 480 - 1129 |

Comparison of Computational and Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. For benzonitrile analogues like 4-Bromo-3-methylbenzonitrile (4B3MBN), vibrational frequencies calculated using DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set, show a strong correlation with experimental data obtained from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. orientjchem.orgsemanticscholar.org

The comparison reveals good agreement between the calculated and observed vibrational modes. For instance, the characteristic C-H bending vibrations calculated for 4B3MBN are found in the 1233-1017 cm⁻¹ range, which aligns well with the experimental FTIR and FT-Raman spectra showing peaks at 1023 cm⁻¹ and 1040 cm⁻¹, respectively. orientjchem.orgorientjchem.org Similarly, the out-of-plane C-H bending vibrations are calculated to be at 815, 941, and 965 cm⁻¹, corresponding to observed FTIR peaks at 811 and 888 cm⁻¹. orientjchem.orgorientjchem.org These correlations confirm the accuracy of the computational methods for predicting the molecular structure and vibrational properties of this class of compounds.

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental FTIR Frequency | Experimental FT-Raman Frequency |

|---|---|---|---|

| C-H Bending (in-plane) | 1017 - 1233 | 1023 | 1040 |

| C-H Bending (out-of-plane) | 815, 941, 965 | 811, 888 | - |

| C-Br Bending (in-plane) | 135, 219, 361 | - | 134, 380 |

| C-Br Stretching | - | - | 254, 522 |

Prediction of Chemical Reactivity Descriptors

Computational methods are invaluable for predicting the chemical reactivity of molecules through the calculation of various descriptors derived from the electronic structure. These descriptors help in understanding how a molecule will interact with other chemical species. researchgate.net

Quantum chemical calculations can determine key reactivity parameters based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For analogous compounds like 4-bromo-3-(methoxymethoxy) benzoic acid, these calculations provide insights into reactivity. researchgate.netbanglajol.info

Ionization Energy (I): Approximated as -E(HOMO), it represents the energy required to remove an electron. A lower ionization energy indicates a higher propensity to act as an electron donor.

Electron Affinity (A): Approximated as -E(LUMO), it signifies the energy released when an electron is added. A higher electron affinity suggests a greater ability to act as an electron acceptor.

Electrophilicity Index (ω): This global reactivity index measures the stabilization in energy when the system acquires additional electronic charge from the environment. It is a key indicator of a molecule's ability to act as an electrophile. researchgate.netresearchgate.net

These parameters are crucial for predicting the molecule's behavior in chemical reactions.

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Energy (I) | I ≈ -E(HOMO) | Indicates the molecule's ability to donate electrons. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Indicates the molecule's ability to accept electrons. |

| Electrophilicity Index (ω) | ω = (μ²)/(2η) where μ is electronic potential and η is hardness | Measures the propensity of a species to accept electrons. |

Nucleophilic attack (attack by an electron-rich species)

Electrophilic attack (attack by an electron-deficient species)

Radical attack

For related structures, such as 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations have been used to determine these values, thereby predicting the most reactive centers within the molecule. researchgate.netbanglajol.info This analysis is critical for understanding reaction mechanisms and designing synthetic pathways.

Solvent Effects Modeling in Computational Studies (e.g., PCM Model)

Chemical reactions are often carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used method that simulates the solvent as a continuous medium with a specific dielectric constant. researchgate.net

Studies on analogous compounds have utilized the PCM model to investigate how solvation impacts reactivity parameters. researchgate.netbanglajol.info The analysis typically shows that solvation can alter the values of descriptors like ionization energy, electron affinity, and the HOMO-LUMO energy gap. researchgate.net By comparing the calculated values in the gas phase versus in different solvents, researchers can gain a more accurate and realistic understanding of the molecule's behavior in a specific chemical environment. This is crucial for predicting reaction outcomes under practical laboratory conditions.

Advanced Applications and Future Research Directions

4-Bromo-3-(ethoxymethyl)benzonitrile as a Precursor for Advanced Organic Materials

The unique architecture of this compound makes it an attractive building block for the synthesis of novel organic materials with tailored electronic and photophysical properties. The reactivity of its functional groups can be harnessed to construct complex, high-performance molecules.

The bromine atom on the aromatic ring is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. atomfair.com These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, enabling the assembly of conjugated systems. Such systems are the cornerstone of organic electronic materials. Research on related compounds, like 4-Bromo-3,5-dimethyl-benzonitrile, highlights their utility in designing liquid crystals and organic semiconductors. atomfair.com Similarly, this compound could be envisioned as a core component in the synthesis of:

Organic Light-Emitting Diode (OLED) Materials: By coupling the bromo-benzonitrile core with various aromatic and heteroaromatic moieties, researchers could develop new host and emissive materials for OLEDs. The nitrile and ethoxymethyl groups can be used to fine-tune the electronic properties, solubility, and film-forming characteristics of the final materials.

Organic Photovoltaics (OPVs): The compound could serve as a starting material for synthesizing novel donor or acceptor molecules for OPV active layers. The ability to modify the structure through cross-coupling allows for precise control over the material's absorption spectrum and energy levels.

Phosphorescent Dyes: Research has shown that other substituted benzonitriles, such as 4-Bromo-3-fluorobenzonitrile, are used to prepare persistent room-temperature phosphorescent dyes. ossila.com This suggests a potential pathway for developing new phosphorescent materials from this compound for applications in sensing, bio-imaging, and security inks.

The potential applications of this compound derivatives in materials science are summarized in the table below.

| Potential Material Class | Key Functional Group Utilized | Potential Application |

| Organic Semiconductors | Bromo group (for cross-coupling) | Organic Field-Effect Transistors (OFETs) |

| OLED Emitters | Bromo and Nitrile groups | Display and Lighting Technologies |

| Phosphorescent Dyes | Benzonitrile (B105546) core | Bio-imaging, Anti-counterfeiting |

| Liquid Crystals | Entire molecular scaffold | High-Resolution Displays |

Exploration in Medicinal Chemistry Synthesis beyond Sparsentan Intermediates

In medicinal chemistry, the nitrile group is a recognized pharmacophore and a versatile synthetic handle. It can participate in hydrogen bonding, act as a bioisostere of groups like carbonyls, and modulate the physicochemical properties of a drug candidate to improve bioavailability. sioc-journal.cn While this compound is a known intermediate for the dual angiotensin II and endothelin-A receptor antagonist Sparsentan, its structural motifs hold promise for the discovery of other novel therapeutic agents.

The benzonitrile scaffold is present in a wide range of pharmaceuticals. For instance, substituted benzonitriles have been successfully developed as aromatase inhibitors (e.g., Anastrozole, Letrozole) for treating estrogen-dependent cancers and as selective serotonin (B10506) reuptake inhibitors for mood disorders. nih.gov Furthermore, studies have explored series of substituted benzonitriles as potential non-steroidal anti-inflammatory agents. nih.gov

Future research could leverage this compound as a scaffold to generate libraries of new compounds for screening against various biological targets. The bromo-substituent allows for diversification of the molecule's structure, enabling the exploration of structure-activity relationships. Potential therapeutic areas for derivatives of this compound could include:

Oncology: As building blocks for novel kinase inhibitors or receptor antagonists.

Inflammatory Diseases: Following the precedent of developing benzonitriles as anti-inflammatory agents. nih.gov

Infectious Diseases: The nitrile group can act as an electrophile, forming reversible covalent bonds with cysteine residues in viral or bacterial enzymes.

Development of Novel Synthetic Pathways Utilizing this compound

The true potential of a chemical building block is realized through its synthetic versatility. This compound offers multiple reaction sites that can be addressed to construct complex molecular architectures. Future research will likely focus on developing novel synthetic methodologies that exploit the differential reactivity of its functional groups.

The primary reactive sites are the bromine atom and the nitrile group. The bromine atom is readily functionalized via metal-catalyzed cross-coupling reactions, as mentioned previously. The nitrile group, on the other hand, can be transformed into a variety of other functional groups. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to an amidine or a tetrazole ring, both of which are common in medicinal chemistry.

The table below outlines potential synthetic transformations that could be applied to this compound to generate novel derivatives.

| Reactive Site | Reaction Type | Reagents / Catalysts | Resulting Functional Group |

| Bromine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl system |

| Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Aryl amine |

| Bromine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Aryl alkyne |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Nitrile | Reduction | LiAlH₄ or H₂, Raney Ni | Primary amine |

| Nitrile | Conversion to Amidine | LiN(TMS)₂, then NH₄Cl | Amidine |

| Nitrile | [2+3] Cycloaddition | Sodium azide (B81097) (NaN₃), ZnCl₂ | Tetrazole |

By combining these transformations in sequential or one-pot procedures, chemists can efficiently build molecular complexity from this readily available starting material, paving the way for the discovery of new materials and medicines.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of Related Benzonitrile Derivatives

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. worldpharmatoday.com The synthesis and subsequent use of intermediates like this compound are prime areas for the application of these principles. Future research in this domain will focus on making the entire lifecycle of such compounds more sustainable.

Key tenets of green chemistry that can be applied include waste reduction, maximizing atom economy, using safer solvents, and improving energy efficiency. acs.orgnih.gov For the synthesis of benzonitrile derivatives, traditional methods can be energy-intensive and generate significant waste. worldpharmatoday.com Innovations are aimed at overcoming these limitations. For example, biocatalysis, using enzymes or whole organisms, allows for reactions to be performed under mild conditions with high selectivity, reducing energy consumption and by-product formation. worldpharmatoday.com

The development of greener synthetic routes often involves:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives (both metal-based and enzymatic) to reduce waste. researchgate.net

Alternative Solvents: Shifting from hazardous organic solvents to greener alternatives like water, supercritical fluids, or ionic liquids.

Process Intensification: Utilizing technologies like flow chemistry, which can improve reaction efficiency, safety, and scalability while minimizing waste. acs.org

Applying these principles to the synthesis of this compound and its derivatives will not only reduce the environmental footprint but can also lead to more cost-effective and efficient manufacturing processes. nih.gov

| Green Chemistry Principle | Application in Benzonitrile Synthesis/Use | Potential Benefit |

| Waste Prevention | One-pot synthesis, process intensification (flow chemistry) | Reduced solvent use and purification waste. acs.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Less waste, more efficient use of resources. |

| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or bio-based solvents. | Reduced environmental pollution and worker exposure. |

| Catalysis | Employing biocatalysts or recyclable metal catalysts. | Milder reaction conditions, higher selectivity, reduced waste. worldpharmatoday.comresearchgate.net |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. | Lower energy consumption and associated costs. |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Bromo-3-(ethoxymethyl)benzonitrile, and how are they determined experimentally?

- Methodology :

- Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms molecular structure. For example, benzonitrile derivatives often show characteristic nitrile peaks near 110–120 ppm in ¹³C NMR .

- Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity. Evidence for similar compounds (e.g., 4-Bromo-3-(trifluoromethyl)benzonitrile) reports GC purity ≥98% .

- X-ray Crystallography : Resolves molecular geometry and packing. A related compound, 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile, was characterized via single-crystal X-ray diffraction to confirm bond lengths and angles .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodology :

- Etherification : Reacting 4-bromo-3-(hydroxymethyl)benzonitrile with ethyl bromide in the presence of a base (e.g., NaH) in DMF. This aligns with strategies used for analogous compounds like 4-(4-Bromo-3-formylphenoxy)benzonitrile, where NaH promotes alkoxy group formation .

- Protection-Deprotection : Temporary protection of hydroxyl groups (e.g., using tetrahydropyran) to prevent side reactions during synthesis, as seen in intermediates for apalutamide .

Advanced Research Questions

Q. How can spectroscopic contradictions in characterizing this compound be resolved?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR data with IR spectroscopy (e.g., nitrile stretch ~2230 cm⁻¹) and mass spectrometry (HRMS for molecular ion confirmation). For example, discrepancies in aromatic proton splitting can be resolved via 2D NMR (COSY, HSQC) .

- Computational Modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values to identify outliers, as demonstrated for benzonitrile derivatives in bulk solvent studies .

Q. What role does this compound play in the synthesis of pharmaceutical intermediates?

- Methodology :

- Building Block for Anticancer Agents : The compound serves as a precursor in synthesizing androgen receptor antagonists (e.g., apalutamide analogues). Coupling reactions with thiohydantoins or aryl bromides under NaH/DMF conditions are typical .

- Prodrug Development : Ethoxymethyl groups enhance solubility, as seen in crisaborole intermediates (e.g., 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile) .

Q. How do solvent effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Polar Solvent Optimization : Benzonitrile derivatives exhibit high dipole moments (~4 D), making DMF or acetonitrile ideal for Suzuki-Miyaura couplings. Solvent polarity stabilizes transition states and improves yields .

- Coordination Studies : Evaluate metal-ligand interactions (e.g., Pd-catalyzed reactions) using UV-Vis spectroscopy. Adsorption studies on metal surfaces (Ag, Pd) suggest solvent-dependent orientation effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodology :

- Reaction Parameter Screening : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. XPhos), bases (NaH vs. K₂CO₃), and temperatures. For example, NaH in DMF at 80°C improved coupling efficiency in apalutamide synthesis .

- Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenation or ether cleavage) that reduce yields. Evidence from similar compounds highlights bromine displacement as a common side reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.